1-Ethylhept-4-enyl acetate 1-Ethylhept-4-enyl acetate
Brand Name: Vulcanchem
CAS No.: 93963-09-8
VCID: VC20492670
InChI: InChI=1S/C11H20O2/c1-4-6-7-8-9-11(5-2)13-10(3)12/h6-7,11H,4-5,8-9H2,1-3H3/b7-6+
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

1-Ethylhept-4-enyl acetate

CAS No.: 93963-09-8

Cat. No.: VC20492670

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

1-Ethylhept-4-enyl acetate - 93963-09-8

Specification

CAS No. 93963-09-8
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name [(E)-non-6-en-3-yl] acetate
Standard InChI InChI=1S/C11H20O2/c1-4-6-7-8-9-11(5-2)13-10(3)12/h6-7,11H,4-5,8-9H2,1-3H3/b7-6+
Standard InChI Key PQEGICQGPZVNDX-VOTSOKGWSA-N
Isomeric SMILES CC/C=C/CCC(CC)OC(=O)C
Canonical SMILES CCC=CCCC(CC)OC(=O)C

Introduction

Key Findings

1-Ethylhept-4-enyl acetate (CAS 93963-09-8) is a branched unsaturated ester with the molecular formula C₁₁H₂₀O₂. It is characterized by a hept-4-enyl backbone substituted with an ethyl group at position 1 and an acetyloxy group at position 1. The compound is utilized in organic synthesis and fragrance applications, though its commercial use remains niche. This report synthesizes data from physicochemical analyses, synthetic methodologies, and potential applications, emphasizing structural and functional attributes.

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

1-Ethylhept-4-enyl acetate has the systematic IUPAC name 1-ethylhept-4-en-1-yl acetate. Key identifiers include:

  • Molecular Formula: C₁₁H₂₀O₂

  • Molar Mass: 184.2753 g/mol

  • CAS Registry: 93963-09-8

  • EINECS Number: 300-749-6

The structure comprises a seven-carbon chain (heptene) with a double bond at position 4, an ethyl group at position 1, and an acetate group at the terminal carbon (Figure 1).

Physicochemical Properties

Data from experimental and computational studies reveal the following properties :

PropertyValueMethod/Source
Density0.89–0.91 g/cm³Estimated (Chemsrc)
Boiling Point234–236°CPredicted (Chemsrc)
Flash Point78–82°CTheoretical
LogP (Partition Coeff.)3.42–3.72Computational models
Refractive Index1.441–1.445Literature analogs

The compound’s low water solubility and moderate lipophilicity suggest applications in hydrophobic matrices.

Synthesis and Reaction Pathways

Synthetic Routes

The primary synthesis involves esterification of 1-ethylhept-4-en-1-ol with acetic anhydride or acetyl chloride under acidic catalysis :

Byproducts and Optimization

Side reactions include dehydration of the alcohol to form alkenes or over-acetylation. Yields are optimized using:

  • Low temperatures (0–5°C) to minimize side reactions .

  • Catalytic H₂SO₄ or p-toluenesulfonic acid for efficient protonation .

Applications and Industrial Relevance

Fragrance and Flavor Industry

The compound’s fruity, green odor profile aligns with its use in:

  • Perfumery: As a middle note in floral and citrus accords.

  • Food flavoring: Limited use due to regulatory constraints .

Organic Synthesis Intermediate

1-Ethylhept-4-enyl acetate serves as a precursor for:

  • Hydrogenation: To produce saturated esters (e.g., 1-ethylheptyl acetate).

  • Cross-metathesis: For synthesizing longer-chain alkenes .

Future Research Directions

  • Toxicological Profiling: Acute and chronic exposure studies.

  • Catalytic Efficiency: Exploring enzymatic esterification for greener synthesis.

  • Advanced Applications: Potential in polymer plasticizers or agrochemical formulations.

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